
Kanamycin sulfate
説明
Kanamycin sulfate is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus. It inhibits bacterial protein synthesis by binding irreversibly to the 30S ribosomal subunit, causing misreading of the genetic code and premature termination of peptide chains . Analytical methods for its detection include TLC-bioautography, FTIR, NMR, and colorimetry, with sensitivity as low as 0.70 µg (LOD) and 2.31 µg (LOQ) in validated protocols .
準備方法
Synthetic Routes and Reaction Conditions: Kanamycin sulfate is primarily obtained through the fermentation of Streptomyces kanamyceticus. The fermentation broth is subjected to various purification processes, including filtration, precipitation, and crystallization, to isolate kanamycin .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation followed by downstream processing to purify the antibiotic. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to optimize the yield of kanamycin .
化学反応の分析
Types of Reactions: Kanamycin sulfate undergoes several types of chemical reactions, including:
Oxidation: Kanamycin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in kanamycin.
Substitution: Substitution reactions can introduce different functional groups into the kanamycin molecule
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Various alkyl halides, acyl chlorides
Major Products: The major products formed from these reactions include modified kanamycin derivatives with altered antibacterial properties .
科学的研究の応用
Antibiotic Treatment
Kanamycin sulfate is primarily used to treat serious bacterial infections caused by various pathogens, including:
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Proteus species, Enterobacter aerogenes, and Acinetobacter species.
- Gram-positive bacteria : Certain strains of Staphylococcus and Streptococcus.
Kanamycin is often administered in conjunction with other antibiotics for synergistic effects, particularly in severe infections where the causative organism is unknown .
Case Study: Aerobic Vaginitis Treatment
In a clinical study involving 81 patients diagnosed with aerobic vaginitis, those treated with kanamycin showed a significant reduction in symptoms compared to those treated with meclocycline. The kanamycin group exhibited a 97% reduction in the isolation of Enterobacteriaceae after treatment .
Molecular Biology
This compound serves as a selective agent in molecular biology, particularly for isolating transformed bacterial cells that have acquired kanamycin resistance genes. This application is critical in cloning and genetic engineering:
- Selection of Transformed Bacteria : Bacteria transformed with plasmids containing the kanamycin resistance gene can be grown on media containing kanamycin (typically at concentrations of 50-100 μg/mL). Only those that have successfully taken up the resistance gene survive .
- Agrobacterium-Mediated Transformation : In plant biotechnology, kanamycin is used to select transformed plant tissues containing neomycin phosphotransferase genes, which confer resistance to kanamycin .
Antibiotic Conjugated Nanoparticle Synthesis
Recent studies have explored the functionalization of gold nanoparticles with kanamycin to combat antibiotic-resistant bacteria. Kanamycin-functionalized gold nanoparticles (Kan-GNPs) exhibited dose-dependent antibacterial activity against both gram-positive and gram-negative strains, demonstrating potential for enhanced therapeutic applications .
Antimicrobial Spectrum
Type of Bacteria | Effectiveness |
---|---|
Gram-positive | Effective |
Gram-negative | Effective |
Mycoplasma | Effective |
This compound's ability to inhibit protein synthesis by binding to the 30S ribosomal subunit makes it effective against a wide range of bacterial pathogens .
Safety and Toxicity Considerations
Although effective, kanamycin has a narrow therapeutic index and can cause nephrotoxicity and ototoxicity. It is classified as pregnancy category D due to potential risks during pregnancy .
作用機序
Kanamycin sulfate is part of the aminoglycoside family of antibiotics, which includes other compounds such as gentamicin, tobramycin, and amikacin. Compared to these antibiotics, this compound is unique in its specific binding affinity to the 30S ribosomal subunit and its spectrum of activity against certain bacterial strains .
類似化合物との比較
Structural and Chemical Properties
Kanamycin sulfate consists of a mixture of kanamycin A (primary component) and kanamycin B sulfates, differing in hydroxyl and amino group substitutions (Table 1) . In contrast, gentamicin (another aminoglycoside) is a complex of multiple components (C1, C2, C1a), complicating its structural analysis compared to kanamycin .
Table 1: Structural Comparison of Kanamycin Derivatives
Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
---|---|---|---|
Kanamycin A sulfate | C₁₈H₃₈N₄O₁₅S | 582.58 | Amino sugar, hydroxyl groups |
Kanamycin B sulfate | C₁₈H₃₉N₅O₁₄S | 581.59 | Additional amino group |
Gentamicin C1 | C₂₁H₄₃N₅O₇ | 477.60 | Methylated amino groups |
Pharmacological Profile
- Spectrum of Activity: this compound is effective against mycobacteria and Gram-negative pathogens but lacks activity against most Gram-positive bacteria. Streptomycin, another aminoglycoside, has broader mycobacterial coverage but higher resistance rates .
- Toxicity: Kanamycin exhibits significant ototoxicity, with studies showing >60 dB hearing loss in rats after 14 days of 500 mg/kg dosing . Comparatively, amikacin (a semisynthetic aminoglycoside) has reduced ototoxicity but greater nephrotoxicity .
Table 2: Toxicity and Efficacy Metrics
Analytical Methodologies
- Sensitivity : this compound detection via metasurface-enhanced spectroscopy achieves a limit of 10⁻¹⁰ g/L, surpassing traditional HPLC (1 g/L sensitivity) .
- Specificity : TLC-bioautography distinguishes kanamycin from streptomycin with a resolution (Rs) of 3.47, validated for selectivity and linearity (r = 0.9993) .
Table 3: Analytical Performance Comparison
Method | LOD (µg) | LOQ (µg) | Linearity Range (µg/mL) |
---|---|---|---|
TLC-bioautography | 0.70 | 2.31 | 100–350 |
FTIR | 0.04% | 0.12% | 0.12–1.5% w/w |
Colorimetry (ninhydrin) | 0.21×10⁴ U/mL | - | 0.21–1.03×10⁴ U/mL |
Resistance and Stability
Kanamycin resistance arises via enzymatic modification (e.g., aminoglycoside phosphotransferases). Its stability in formulations is pH-dependent, with degradation accelerated in acidic conditions . In contrast, gentamicin exhibits broader enzymatic resistance mechanisms .
生物活性
Kanamycin sulfate is a broad-spectrum aminoglycoside antibiotic primarily used to treat infections caused by Gram-negative bacteria. Its biological activity is characterized by its mechanism of action, spectrum of activity, and various applications in research and clinical settings. This article presents a detailed overview of the biological activity of this compound, including relevant case studies and research findings.
This compound exerts its antibacterial effects by binding to the 30S ribosomal subunit, disrupting protein synthesis. This action leads to the misreading of mRNA and ultimately results in the production of nonfunctional or toxic proteins. The specific interactions between kanamycin and ribosomal RNA have been elucidated through structural studies, revealing the importance of hydrogen bonding and hydrophobic interactions in its binding affinity .
Spectrum of Activity
This compound is effective against a wide range of bacteria, particularly:
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa
- Gram-positive bacteria : Staphylococcus aureus, although it is less effective against some strains due to resistance mechanisms.
The antibiotic's efficacy can vary based on bacterial strain and environmental conditions. A comparative study highlighted that kanamycin showed significant inhibitory effects on both Gram-negative and Gram-positive bacteria, with varying degrees of resistance observed in different strains .
Case Study: Antibacterial Activity
A study investigated the antibacterial properties of this compound when synthesized into carbon dots (CDs-Kan). The results indicated that these carbon dots retained the antibacterial activity of kanamycin while enhancing biocompatibility and offering additional applications in bioimaging and biosensors. The treatment with CDs-Kan resulted in morphological changes in bacterial cells, confirming its bactericidal effects .
Table 1: Antibacterial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Escherichia coli | 8 µg/mL | High susceptibility |
Staphylococcus aureus | 16 µg/mL | Variable resistance |
Klebsiella pneumoniae | 4 µg/mL | Effective against strains |
Pseudomonas aeruginosa | 32 µg/mL | Resistance noted |
Applications in Research
This compound is widely used in molecular biology for selecting genetically modified organisms. Its role as a selective agent allows researchers to maintain cultures free from undesired microbial contamination. For instance, its effectiveness was demonstrated in a study involving genetically modified T cells, where kanamycin was used to ensure the purity of cell cultures during expansion .
Q & A
Basic Research Questions
Q. What analytical methods are commonly used for quantifying kanamycin sulfate in pharmaceutical formulations, and how do their validation parameters compare?
- Methodological Answer : FTIR and colorimetry are standard methods for quantifying this compound. FTIR (Table 2) demonstrates a calibration range of 0.5–5.0 mg/mL with an R² > 0.99 and intraday precision (RSD < 1.5% at 2.5 mg/mL, Table 4) . Colorimetry (Table 9) shows a linear range of 1.0–10.0 µg/mL (R² = 0.998) but higher variability (RSD ≤ 5.0% at 5.0 µg/mL) . Researchers should prioritize FTIR for precision-critical studies but use colorimetry for cost-sensitive, low-concentration applications. Cross-validation with HPLC (e.g., USP methods requiring RSD ≤ 2.0% and tailing factor ≤ 2 ) is recommended for regulatory compliance.
Q. How should researchers validate this compound quantification methods to ensure reliability in diverse matrices (e.g., plasma, nanoparticles)?
- Methodological Answer : Validation must include linearity, precision (intraday/interday), accuracy (recovery studies), and specificity. For example:
- Linearity : HPLC methods for plasma analysis show linearity between 120–840 µg/mL (R² > 0.9996) .
- Precision : Intraday RSD ≤ 5.0% for nanoparticle formulations .
- Specificity : Ensure no interference from blank plasma or nanoparticle components via peak purity analysis .
- Stability : Assess freeze-thaw cycles, short-term (room temperature), and long-term (-20°C) stability . Follow FDA Bioanalytical Method Validation guidelines for robustness .
Q. What are the critical storage conditions for this compound to maintain stability in laboratory settings?
- Methodological Answer : Store this compound at room temperature in airtight containers protected from moisture. USP guidelines specify no special storage requirements beyond standard laboratory conditions . Safety data sheets indicate no incompatibility risks with common lab materials . For long-term stability in biological matrices (e.g., plasma), store at -20°C with ≤3 freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound quantification data from orthogonal methods (e.g., FTIR vs. HPLC)?
- Methodological Answer : Discrepancies often arise from matrix effects or method sensitivity. For example:
- Matrix Interference : FTIR may overestimate concentrations in nanoparticle formulations due to excipient absorption bands . Cross-check with HPLC-ELSD, which avoids UV interference and achieves LOD/LOQ of 19.4 ng/195.2 ng .
- Method Sensitivity : Colorimetry (LOD ~1.0 µg/mL) is less sensitive than HPLC-NQAD (LOD 19.4 ng) . Use weighted regression models for low-concentration datasets to minimize bias .
Q. What experimental design considerations are critical for optimizing this compound-loaded nanoparticle formulations?
- Methodological Answer : Key parameters include:
- Formulation Design : Use PLGA and emulsifiers to achieve high encapsulation efficiency (74.34%) and drug loading (95.44%) . Optimize via Design of Experiments (DoE) to balance particle size (<100 nm, PDI ≤ 0.1) and zeta potential (-29 mV for colloidal stability) .
- In Vitro Release : Use zero-order kinetics (R² = 0.9904) in PBS (pH 7.4) to model sustained release over 12 days . Validate with HPLC methods optimized for nanoparticle dissolution profiles .
- In Vivo Compatibility : Adapt HPLC protocols for plasma analysis (linear range 120–840 µg/mL) and ensure stability under physiological conditions .
Q. How can researchers adapt existing HPLC methods for this compound to novel drug delivery systems (e.g., nanoparticles)?
- Methodological Answer : Modify chromatographic conditions to account for nanoparticle excipients:
- Mobile Phase : Use 0.1 M sodium tetraborate (pH 9.0) with 0.5 g/L sodium octanesulfonate to enhance peak resolution between kanamycin and PLGA degradation products .
- Column Selection : Phenomenex C18 columns provide optimal separation (retention time 4.08 min for kanamycin) .
- Detection : UV at 205 nm avoids interference from nanoparticle polymers, but ELSD/NQAD may improve sensitivity in complex matrices .
Q. What statistical approaches are recommended for analyzing contradictory data in this compound stability studies?
- Methodological Answer : Employ multivariate analysis (e.g., PCA) to identify degradation pathways. For stability-indicating methods:
- Forced Degradation : Expose this compound to heat, light, and pH extremes, then quantify degradants via HPLC-ELSD .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .
- Data Reconciliation : Apply Bland-Altman analysis to compare stability results across labs/methods .
Q. Methodological Best Practices
- Cross-Validation : Always validate FTIR/colorimetry data with HPLC in regulated studies .
- Nanoparticle Characterization : Combine TEM (size/morphology), DLS (PDI), and HPLC (drug release) for comprehensive analysis .
- Regulatory Compliance : Align with USP monographs for assay acceptance criteria (e.g., peak resolution ≥3, RSD ≤ 2.0%) .
特性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYGSFOGFJDDHP-KMCOLRRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N4O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
94108-19-7, 94237-36-2 | |
Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94108-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94237-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1047524 | |
Record name | Kanamycin A sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9 | |
Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3847-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kanamycin disulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64013-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kanamycin sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25389-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kanamycin A sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kanamycin sulfate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025389940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kanamycin A sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kanamycin sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Kanamycin A sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Kanamycin sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KANAMYCIN A SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J80EX28SMQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。